![molecular formula C13H14BrN3O2 B2765787 5-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034588-80-0](/img/structure/B2765787.png)
5-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and pyrazolo[1,5-a]pyridine) would contribute to the compound’s stability. The bromine atom would be a significant site of reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of the bromine atom would all influence its properties .Scientific Research Applications
- In Vivo Results : In HBV AAV mouse models, the lead compound (designated as “45”) demonstrated inhibition of HBV DNA viral load when administered orally .
- Decoration Strategy : Properly decorating this scaffold leads to biologically active compounds. Researchers have explored various modifications to enhance specific activities .
- Importance : These modifications help fine-tune the compound’s properties, improving its efficacy and safety profile .
- Diverse Applications : These derivatives can be further explored for various biological activities beyond antiviral effects .
- Drug Discovery : By understanding its binding mechanisms and effects, we may uncover novel therapeutic applications .
Antiviral Activity Against Hepatitis B Virus (HBV)
Scaffold for Biologically Active Derivatives
Hit-to-Lead Optimization
Synthesis of Functionalized THPP Compounds
Exploring Other Biological Targets
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation can inhibit the replication of the virus, affecting downstream effects such as viral assembly and release .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of HBV replication . On a cellular level, this leads to a decrease in the production and release of new viral particles .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c14-12-5-4-11(19-12)13(18)15-7-9-8-16-17-6-2-1-3-10(9)17/h4-5,8H,1-3,6-7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOXZPJCAANZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(O3)Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide |
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